L-651392

Description

Properties

CAS No. |

93211-49-5 |

|---|---|

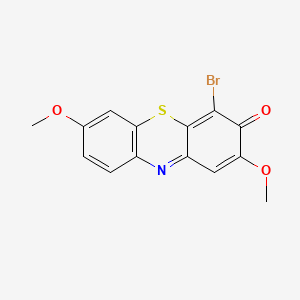

Molecular Formula |

C14H10BrNO3S |

Molecular Weight |

352.20 g/mol |

IUPAC Name |

4-bromo-2,7-dimethoxyphenothiazin-3-one |

InChI |

InChI=1S/C14H10BrNO3S/c1-18-7-3-4-8-11(5-7)20-14-9(16-8)6-10(19-2)13(17)12(14)15/h3-6H,1-2H3 |

InChI Key |

YADZEEVOBOJZRG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C3C=C(C(=O)C(=C3S2)Br)OC |

Appearance |

Solid powder |

Other CAS No. |

93211-49-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-bromo-2,7-dimethoxy-3H-phenothiazin-3-one L 651.392 L 651392 L-651,392 L-651392 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of L-651,392

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-651,392 is a potent, selective, and orally active inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthetic pathway of leukotrienes. This technical guide provides a comprehensive overview of the mechanism of action of L-651,392, detailing its inhibitory effects on 5-lipoxygenase and its subsequent impact on leukotriene synthesis. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing its activity, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of 5-Lipoxygenase

The primary mechanism of action of L-651,392 is the direct inhibition of the enzyme 5-lipoxygenase. 5-LO is a crucial enzyme in the metabolism of arachidonic acid, catalyzing the initial steps in the formation of a class of inflammatory mediators known as leukotrienes. By inhibiting 5-LO, L-651,392 effectively blocks the production of leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These leukotrienes are potent mediators of inflammation and allergic responses, involved in processes such as neutrophil chemotaxis, increased vascular permeability, and bronchoconstriction. The inhibitory action of L-651,392 on 5-lipoxygenase forms the basis of its anti-inflammatory properties.

Signaling Pathway

The following diagram illustrates the arachidonic acid cascade and the point of intervention for L-651,392.

Quantitative Data

The inhibitory potency of L-651,392 against 5-lipoxygenase has been quantified in various in vitro systems. The following table summarizes the key inhibitory concentration (IC50) value.

| Assay System | Target | IC50 Value | Reference |

| Rat Basophilic Leukemia (RBL-1) Cells | 5-Lipoxygenase | 9 nM | Guindon et al., 1987 |

Selectivity Profile

L-651,392 is characterized as a selective inhibitor of 5-lipoxygenase. Studies have indicated that it has minimal inhibitory activity against related enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX).

| Enzyme | Inhibitory Activity | Reference |

| Cyclooxygenase (COX) | Not a potent inhibitor | Guindon et al., 1987 |

Experimental Protocols

The following sections detail the methodologies used to characterize the inhibitory activity of L-651,392.

Inhibition of 5-Lipoxygenase in Rat Basophilic Leukemia (RBL-1) Cells

This protocol describes the determination of the IC50 value of L-651,392 for the inhibition of 5-lipoxygenase in a cellular context.

Objective: To quantify the potency of L-651,392 in inhibiting the production of leukotrienes in response to a cellular stimulus.

Materials:

-

Rat Basophilic Leukemia (RBL-1) cells

-

L-651,392

-

Calcium Ionophore A23187

-

Arachidonic Acid

-

Appropriate cell culture medium and buffers

-

Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA) kits for LTB4 and LTC4

-

High-Performance Liquid Chromatography (HPLC) system (for metabolite separation and quantification)

Procedure:

-

Cell Culture: RBL-1 cells are cultured under standard conditions to the desired density.

-

Cell Harvest and Resuspension: Cells are harvested, washed, and resuspended in a suitable buffer at a defined concentration.

-

Pre-incubation with Inhibitor: The cell suspension is pre-incubated with varying concentrations of L-651,392 or vehicle control for a specified period (e.g., 15 minutes) at 37°C.

-

Stimulation of Leukotriene Synthesis: Leukotriene synthesis is initiated by the addition of arachidonic acid followed by the calcium ionophore A23187.

-

Incubation: The cell suspension is incubated for a defined period (e.g., 10 minutes) at 37°C to allow for leukotriene production.

-

Reaction Termination: The reaction is terminated by the addition of a suitable solvent or by rapid cooling.

-

Sample Preparation: The samples are centrifuged to pellet the cells, and the supernatant is collected for analysis.

-

Quantification of Leukotrienes: The concentrations of LTB4 and LTC4 in the supernatant are determined using a validated method such as EIA, RIA, or HPLC.

-

Data Analysis: The percentage of inhibition of leukotriene synthesis is calculated for each concentration of L-651,392 relative to the vehicle control. The IC50 value is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Workflow Diagram:

Assessment of Cyclooxygenase (COX) Inhibition

To determine the selectivity of L-651,392, its effect on cyclooxygenase activity is assessed. A common method is the human whole blood assay.

Objective: To evaluate the inhibitory effect of L-651,392 on COX-1 and COX-2 activity.

Materials:

-

Fresh human whole blood

-

L-651,392

-

Lipopolysaccharide (LPS) (for COX-2 induction and stimulation)

-

A suitable COX-1 stimulus (e.g., arachidonic acid or calcium ionophore A23187 in the absence of LPS)

-

EIA kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TxB2)

Procedure:

-

Blood Collection: Fresh venous blood is collected from healthy volunteers into tubes containing an anticoagulant.

-

Incubation with Inhibitor: Aliquots of whole blood are pre-incubated with various concentrations of L-651,392 or vehicle control.

-

COX-1 Activity Assessment: To measure COX-1 activity, the blood is allowed to clot, and the production of TxB2 (a stable metabolite of the COX-1 product TxA2) is measured in the serum.

-

COX-2 Activity Assessment: To measure COX-2 activity, the blood is incubated with LPS to induce COX-2 expression, and then stimulated to produce PGE2.

-

Quantification of Prostanoids: The concentrations of TxB2 and PGE2 are determined by EIA.

-

Data Analysis: The percentage of inhibition of TxB2 and PGE2 synthesis is calculated for each concentration of L-651,392. IC50 values, if any, are determined.

Logical Relationship Diagram:

Conclusion

L-651,392 is a highly potent and selective inhibitor of 5-lipoxygenase. Its mechanism of action is centered on the blockade of the synthesis of pro-inflammatory leukotrienes. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical understanding of its core pharmacological activity for researchers and drug development professionals. The high selectivity for 5-lipoxygenase over cyclooxygenase underscores its targeted mechanism of action.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 4-bromo-2,7-dimethoxy-3H-phenothiazin-3-one

This technical guide outlines a feasible synthetic pathway for 4-bromo-2,7-dimethoxy-3H-phenothiazin-3-one, a molecule of interest in medicinal chemistry. Due to the limited availability of a complete, published synthesis for this specific compound, this document provides a proposed multi-step synthesis based on established methodologies for analogous phenothiazine (B1677639) derivatives. The guide includes detailed experimental protocols, quantitative data for related compounds, and workflow diagrams to facilitate its practical application in a research and development setting.

Proposed Synthetic Pathway

The synthesis of 4-bromo-2,7-dimethoxy-3H-phenothiazin-3-one can be envisioned through a three-stage process. This involves the initial synthesis of a key intermediate, 2,7-dimethoxyphenothiazine, followed by its regioselective bromination and subsequent oxidation to yield the target compound.

Caption: Proposed three-stage synthetic workflow for 4-bromo-2,7-dimethoxy-3H-phenothiazin-3-one.

Stage 1: Synthesis of 2,7-dimethoxyphenothiazine (Precursor)

The formation of the phenothiazine core can be achieved through the condensation of an aminothiophenol with a quinone derivative. A plausible route to the 2,7-dimethoxyphenothiazine precursor is adapted from methodologies for similar phenothiazin-3-one syntheses[1].

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 mole of 2-amino-5-methoxythiophenol in a suitable polar solvent such as ethanol (B145695) or methanol.

-

Addition of Quinone: To this solution, add 2 moles of 2-methoxy-p-benzoquinone portion-wise at room temperature with continuous stirring.

-

Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for a period of 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica (B1680970) gel to afford 2,7-dimethoxyphenothiazine.

Quantitative Data for a Related Compound

| Compound | Starting Materials | Yield (%) | Reference |

| 2-methoxyphenothiazine (B126182) | Resorcinol and Aniline | 74.2 | [2] |

Stage 2: Regioselective Bromination

The introduction of a bromine atom at the C4 position of the 2,7-dimethoxyphenothiazine core is a critical step. The methoxy (B1213986) groups at C2 and C7 are ortho-para directing, making several positions susceptible to electrophilic substitution. Achieving regioselectivity for the C4 position is essential. N-Bromosuccinimide (NBS) is a common reagent for such transformations.

Experimental Protocol

-

Reaction Setup: Dissolve the synthesized 2,7-dimethoxyphenothiazine in a suitable solvent like carbon tetrachloride or acetonitrile (B52724) in a flask protected from light.

-

Reagent Addition: Add N-Bromosuccinimide (1.1 equivalents) to the solution. The reaction can be initiated with a radical initiator like AIBN or by using a catalyst such as silica gel to promote electrophilic aromatic substitution[3].

-

Reaction Conditions: The reaction mixture is stirred at room temperature for several hours. Monitoring by TLC is crucial to determine the point of maximum conversion to the desired mono-brominated product and to minimize the formation of di-brominated byproducts.

-

Work-up and Purification: After the reaction is complete, the succinimide (B58015) byproduct is filtered off. The filtrate is washed with an aqueous solution of sodium thiosulfate (B1220275) and then with brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product, 4-bromo-2,7-dimethoxyphenothiazine, is then purified by column chromatography.

Quantitative Data for a Related Bromination

In a study on the bromination of 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one with NBS, the corresponding 4-bromo derivative was obtained in a 90% yield[4].

| Compound | Reagent | Yield (%) | Reference |

| 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one | NBS | 90 | [4] |

Stage 3: Oxidation to 4-bromo-2,7-dimethoxy-3H-phenothiazin-3-one

The final step in the synthesis is the oxidation of the 4-bromo-2,7-dimethoxyphenothiazine intermediate to the target 3-oxo compound. Various oxidizing agents can be employed for the oxidation of phenothiazines.

Experimental Protocol

-

Reaction Setup: The purified 4-bromo-2,7-dimethoxyphenothiazine from the previous step is dissolved in a suitable solvent system, such as a mixture of dichloromethane (B109758) and a buffered aqueous solution.

-

Oxidizing Agent: An oxidizing agent like Fremy's salt (potassium nitrosodisulfonate) or sodium periodate (B1199274) is added to the reaction mixture. The oxidation of phenothiazines to their corresponding 3-ones and 7-ones has been previously documented[5].

-

Reaction Conditions: The reaction is stirred vigorously at room temperature. The progress is monitored by TLC, observing the formation of a new, more polar spot corresponding to the oxidized product.

-

Work-up and Final Product Isolation: Upon completion, the organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude 4-bromo-2,7-dimethoxy-3H-phenothiazin-3-one. Final purification can be achieved through recrystallization or column chromatography.

Characterization Data

The final product should be characterized by standard spectroscopic methods. The PubChem entry for 4-bromo-2,7-dimethoxy-3H-phenothiazin-3-one provides the following information[1]:

| Property | Value |

| Molecular Formula | C14H10BrNO3S |

| Molecular Weight | 352.21 g/mol |

| Monoisotopic Mass | 349.956 g/mol |

Predicted spectroscopic data for a related compound, 7-methoxy-3H-phenothiazin-3-one, can provide an estimation of the expected spectral features[6].

| Spectroscopic Technique | Predicted Key Signals for 7-methoxy-3H-phenothiazin-3-one |

| UV-Visible (in Methanol) | ~280-290 nm, ~320-340 nm, ~520-540 nm |

| Infrared (KBr) | ~1640-1660 cm⁻¹ (C=O), ~1600-1620 cm⁻¹ (C=N) |

| ¹H NMR (in CDCl₃) | ~3.8-3.9 ppm (s, 3H, -OCH₃) |

| ¹³C NMR (in CDCl₃) | ~170-172 ppm (C=O) |

Logical Relationship of Synthetic Steps

The sequence of the synthetic stages is critical for the successful formation of the target molecule.

Caption: Logical flow of the synthetic strategy.

This guide provides a robust framework for the synthesis of 4-bromo-2,7-dimethoxy-3H-phenothiazin-3-one. Researchers should note that optimization of reaction conditions, including solvents, temperatures, and reaction times, may be necessary at each stage to achieve optimal yields and purity. Standard laboratory safety protocols should be strictly adhered to throughout all experimental procedures.

References

- 1. PubChemLite - 4-bromo-2,7-dimethoxy-3h-phenothiazin-3-one (C14H10BrNO3S) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. psychiatry.ru [psychiatry.ru]

- 4. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aromatic oxidation of some phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

L-651,392: A Technical Overview of a Specific 5-Lipoxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-651,392 is an orally active and specific inhibitor of 5-lipoxygenase (5-LO), a critical enzyme in the biosynthetic pathway of leukotrienes.[1] Leukotrienes are potent lipid mediators involved in a wide array of inflammatory processes. By targeting 5-LO, L-651,392 effectively curtails the production of these pro-inflammatory molecules, positioning it as a compound of significant interest for therapeutic intervention in inflammatory diseases. This technical guide provides a comprehensive overview of L-651,392, detailing its mechanism of action, relevant experimental protocols, and its place within the broader context of 5-lipoxygenase inhibition.

Chemical Properties

While detailed experimental data for L-651,392 is not extensively available in the public domain, its fundamental chemical properties have been documented.

| Property | Value |

| Molecular Formula | C14H10BrNO3S |

| Molecular Weight | 352.2 g/mol |

| Stereochemistry | Achiral |

| Optical Activity | None |

Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

The primary mechanism of action of L-651,392 is the specific inhibition of the 5-lipoxygenase enzyme. 5-LO is a key player in the arachidonic acid cascade, responsible for the initial steps in the conversion of arachidonic acid into leukotrienes.

The 5-lipoxygenase pathway is a complex signaling cascade that begins with the release of arachidonic acid from the cell membrane. 5-lipoxygenase, in conjunction with its activating protein (FLAP), then converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently metabolized to leukotriene A4 (LTA4). LTA4 serves as a precursor for the synthesis of other leukotrienes, including the potent chemoattractant leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are known to cause bronchoconstriction and increase vascular permeability.

L-651,392, as a 5-lipoxygenase inhibitor, is presumed to interfere with the catalytic activity of the 5-LO enzyme, thereby preventing the formation of 5-HPETE and the downstream production of all leukotrienes. The precise binding mode and kinetics of L-651,392 with the 5-LO enzyme are not detailed in the available literature. However, its action leads to a reduction in the inflammatory cascade mediated by leukotrienes.

References

The Role of 5-Lipoxygenase in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response essential for defending against harmful stimuli, such as pathogens and damaged cells. However, dysregulated or chronic inflammation is a key driver in the pathophysiology of numerous diseases, including asthma, rheumatoid arthritis, and inflammatory bowel disease.[1] At the cellular level, inflammatory processes are orchestrated by a variety of signaling molecules, among which lipid mediators play a crucial role. The 5-lipoxygenase (5-LOX) pathway is a central cascade in the generation of a potent class of these lipid mediators known as leukotrienes. This technical guide provides an in-depth exploration of the 5-LOX pathway, its critical role in inflammatory diseases, and the methodologies used to study and target this pathway for therapeutic intervention.

The 5-Lipoxygenase Signaling Pathway

The biosynthesis of leukotrienes via the 5-LOX pathway is a tightly regulated, multi-step process predominantly occurring in inflammatory cells like neutrophils, eosinophils, mast cells, and macrophages.[2][3]

1. Arachidonic Acid Release: The cascade is initiated by cellular stimulation from various inflammatory signals. This leads to the activation of cytosolic phospholipase A2 (cPLA2), which then translocates to the nuclear membrane to liberate arachidonic acid (AA) from membrane phospholipids.[4][5]

2. 5-LOX Activation and Translocation: For 5-LOX to become active, an increase in intracellular calcium concentration is required.[6] This calcium influx, along with ATP, facilitates the translocation of the 5-LOX enzyme from the cytosol to the nuclear membrane.[6][7] Here, it interacts with the 5-lipoxygenase-activating protein (FLAP), an integral membrane protein essential for the efficient utilization of endogenous AA by 5-LOX.[8][9] FLAP is thought to act as a scaffold, bringing AA into close proximity with the active site of 5-LOX.[10]

3. Leukotriene A4 (LTA4) Synthesis: 5-LOX catalyzes the insertion of molecular oxygen into arachidonic acid to form the unstable intermediate 5-hydroperoxyeicosatetraenoic acid (5-HPETE). 5-LOX then further converts 5-HPETE into the unstable epoxide, leukotriene A4 (LTA4).[1][11]

4. Formation of Bioactive Leukotrienes: LTA4 serves as a crucial branching point for the synthesis of two classes of pro-inflammatory leukotrienes:

-

Leukotriene B4 (LTB4): In cells containing LTA4 hydrolase, such as neutrophils, LTA4 is converted to LTB4.[12] LTB4 is a potent chemoattractant for neutrophils, promoting their recruitment to sites of inflammation.[13][14]

-

Cysteinyl Leukotrienes (cys-LTs): In cells expressing LTC4 synthase, like mast cells and eosinophils, LTA4 is conjugated with glutathione (B108866) to form LTC4. LTC4 is then sequentially metabolized to LTD4 and LTE4.[12] Collectively known as cysteinyl leukotrienes, these molecules are potent bronchoconstrictors and increase vascular permeability.[12][14]

Caption: The 5-Lipoxygenase signaling pathway.[4]

Role of 5-Lipoxygenase in Inflammatory Diseases

Dysregulation of the 5-LOX pathway is a hallmark of several chronic inflammatory diseases. The overproduction of leukotrienes contributes significantly to the pathology of these conditions.

Asthma

Asthma is a chronic inflammatory disease of the airways characterized by bronchoconstriction, airway hyperresponsiveness, and mucus production.[15] The 5-LOX pathway is a key contributor to asthma pathophysiology.[16] Cysteinyl leukotrienes are potent bronchoconstrictors, and their overproduction leads to the narrowing of airways.[12] Both LTB4 and cys-LTs contribute to the recruitment of inflammatory cells, particularly eosinophils, into the airways, perpetuating the inflammatory cycle.[17]

| Parameter | Healthy Controls | Asthma Patients | Reference(s) |

| Sputum LTB4 (pg/mL) | 879 (median) | 1532 (median, steroid-naïve) | [7],[12] |

| Plasma LTE4 (ng/mL) | 0.53 ± 0.19 | 1.073 ± 0.133 | [9] |

Rheumatoid Arthritis

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by inflammation of the synovial joints, leading to cartilage and bone destruction.[18] The 5-LOX pathway is significantly implicated in the inflammatory processes of RA.[19] Increased activity of 5-LOX and its products, such as LTB4 and 5-hydroxyeicosatetraenoic acid (5-HETE), have been observed in patients with RA.[18][20] LTB4 is a potent chemoattractant for neutrophils, driving their infiltration into the joint space.[13] The 5-LOX enzyme is expressed in the synovial tissue of RA patients, primarily in macrophages, neutrophils, and mast cells.[6][13][21]

| Parameter | Osteoarthritis (OA) Patients | Rheumatoid Arthritis (RA) Patients | Reference(s) |

| 5-LOX Expression in Synovial Tissue | Low expression | High expression in macrophages, neutrophils, and mast cells | [6],[20] |

| LTB4 in Synovial Fluid | Low levels | High levels, chemotactic at 3 ng/mL | [20] |

Inflammatory Bowel Disease

Inflammatory bowel disease (IBD), which includes Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. The rationale for the involvement of the 5-LOX pathway in IBD is based on the increased generation of leukotrienes in the inflamed mucosa.[22] LTB4, being a potent chemotactic agent, is thought to play a significant role in the recruitment of neutrophils to the gut mucosa, contributing to tissue damage.[14][22] In patients with active IBD, there is a 3- to 7-fold higher number of cells expressing 5-LOX, FLAP, and LTA4 hydrolase in the colonic mucosa compared to healthy controls.[23]

| Parameter | Healthy Controls | Active IBD Patients | Reference(s) |

| 5-LOX expressing cells in colonic mucosa | Baseline | 3- to 7-fold increase | [23] |

| LTB4 in rectal dialysates (pretreatment) | Not specified | 4.9 ng/mL (median) | [24] |

Therapeutic Targeting of the 5-Lipoxygenase Pathway

Given its central role in inflammation, the 5-LOX pathway is an attractive target for therapeutic intervention. The primary strategies involve the direct inhibition of the 5-LOX enzyme or the inhibition of its activating protein, FLAP.[4]

5-Lipoxygenase Inhibitors

Direct inhibitors of 5-LOX block the enzymatic activity of the protein, thereby preventing the synthesis of all leukotrienes. Zileuton (B1683628) is a notable example of a 5-LOX inhibitor that has been approved for the treatment of asthma.[17][25]

FLAP Inhibitors

FLAP inhibitors prevent the interaction between FLAP and 5-LOX, which is essential for leukotriene synthesis in intact cells.[3][8] Several FLAP inhibitors have been investigated in clinical trials.[11][16]

| Inhibitor | Target | IC50 Value | Disease Model/Assay | Reference(s) |

| Zileuton | 5-LOX | 0.18 µM | High throughput screening | [26] |

| Compound 4 (example) | 5-LOX | 0.002 µM | In vitro assay | [26] |

| MK-886 | FLAP | - | Preclinical/Clinical | [11],[3] |

| GSK2190918 (AM803) | FLAP | - | Phase II clinical trials (asthma) | [16] |

Clinical Trial Data for Zileuton in Asthma

| Study Outcome | Placebo | Zileuton (600 mg, q.i.d.) | p-value | Reference(s) |

| FEV1 Improvement | +7.7% | +15.7% | 0.006 | [19] |

| FEV1 Improvement (4 weeks) | - | +13.4% (2.4 g/d) | 0.02 | [4] |

| Patients Requiring Corticosteroid Rescue | 15.6% | 6.1% | 0.02 | [19] |

| Reduction in Beta-agonist Use (6 months) | - | 31% | < 0.05 | [27] |

Experimental Protocols

The investigation of the 5-LOX pathway and the development of its inhibitors rely on a variety of specialized experimental techniques.

In Vitro 5-Lipoxygenase Activity Assay (Fluorometric)

This assay measures the direct inhibitory effect of a test compound on the activity of purified 5-LOX enzyme.

Principle: The 5-LOX enzyme converts a specific substrate into an unstable intermediate, which then reacts with a probe to generate a highly fluorescent product. The rate of increase in fluorescence is directly proportional to the enzyme's activity.[13][28]

Materials:

-

Purified 5-LOX enzyme

-

5-LOX Assay Buffer

-

LOX Substrate

-

LOX Probe

-

Test compound and positive control (e.g., Zileuton)

-

Black 96-well plate

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound and positive control in Assay Buffer. Thaw the 5-LOX enzyme on ice and dilute to the desired concentration. Prepare a Reaction Mix containing Assay Buffer and LOX Probe.[13]

-

Assay Setup: In a pre-chilled 96-well plate, add the test compound, positive control, or vehicle to the appropriate wells. Add the 5-LOX enzyme solution to all wells except for the "No Enzyme Control". Add the Reaction Mix to all wells.[13]

-

Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.

-

Reaction Initiation: Initiate the reaction by adding the LOX substrate to all wells.[13]

-

Measurement: Immediately begin measuring the fluorescence kinetically (e.g., every 30 seconds for 30-40 minutes) at an excitation/emission of ~500/536 nm.[28]

-

Data Analysis: Calculate the rate of reaction (slope) from the linear portion of the kinetic curve. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Caption: Workflow for an in vitro 5-LOX activity assay.

Cell-Based Leukotriene B4 (LTB4) Quantification by ELISA

This assay measures the inhibition of 5-LOX activity within a cellular context by quantifying the production of LTB4.

Principle: A suitable cell line (e.g., human neutrophils) is pre-treated with a test compound and then stimulated with a calcium ionophore to activate the 5-LOX pathway. The amount of LTB4 released into the supernatant is then measured using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[29]

Materials:

-

Human neutrophils or a suitable cell line (e.g., HL-60)

-

Cell culture medium/buffer (e.g., HBSS)

-

Test compound and positive control

-

Calcium ionophore (e.g., A23187)

-

Commercial LTB4 ELISA kit

Procedure:

-

Cell Preparation: Culture and plate the cells at a suitable density (e.g., 1 x 10^6 cells/mL) in a 24-well plate.[13]

-

Compound Treatment: Pre-incubate the cells with various concentrations of the test compound or vehicle for 30 minutes at 37°C.[13]

-

Cell Stimulation: Add the calcium ionophore to the cells to stimulate LTB4 synthesis and incubate for an appropriate time (e.g., 30 minutes) at 37°C.[29]

-

Sample Collection: Centrifuge the plate to pellet the cells and collect the supernatant.

-

ELISA: Perform the LTB4 ELISA on the supernatant according to the manufacturer's protocol. This typically involves adding the sample to a plate pre-coated with an anti-LTB4 antibody, followed by the addition of an enzyme-conjugated LTB4, a substrate, and a stop solution.[5][30][31]

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Data Analysis: The concentration of LTB4 in the samples is inversely proportional to the absorbance. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Caption: Workflow for cell-based LTB4 quantification by ELISA.

Animal Model of Inflammatory Bowel Disease: DNBS-Induced Colitis

This model is used to study the in vivo efficacy of 5-LOX inhibitors in a model of IBD.

Principle: Dinitrobenzene sulfonic acid (DNBS) is administered intrarectally to mice or rats, inducing a transmural inflammation that resembles some aspects of human Crohn's disease.[32]

Materials:

-

Mice (e.g., C57BL/6)

-

DNBS

-

Anesthetic

-

Catheter

Procedure:

-

Animal Preparation: Fast the mice overnight with access to 5% glucose water.[8]

-

DNBS Solution Preparation: Prepare a solution of DNBS in 30-50% ethanol (e.g., 6.5 mg/mL).[8][32]

-

Anesthesia: Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).[8]

-

Intrarectal Administration: Gently insert a catheter into the rectum (approximately 3-4 cm). Slowly instill the DNBS solution (e.g., 100 µL) into the colon.[8][33]

-

Post-Administration Care: Hold the mouse in a head-down position for a short period to prevent leakage. Monitor the animals daily for weight loss, diarrhea, and other clinical signs of colitis.[8][33]

-

Evaluation: At a predetermined time point, sacrifice the animals and collect the colon for macroscopic and histological analysis of inflammation, as well as for the measurement of inflammatory markers (e.g., myeloperoxidase activity, leukotriene levels).

Conclusion

The 5-lipoxygenase pathway is a pivotal player in the inflammatory response, and its dysregulation is a key feature of numerous chronic diseases. The production of leukotrienes through this pathway drives critical aspects of inflammation, including immune cell recruitment, bronchoconstriction, and increased vascular permeability. Consequently, 5-LOX and its associated proteins, such as FLAP, have emerged as prime therapeutic targets. The development of specific inhibitors of this pathway holds significant promise for the treatment of a wide range of inflammatory conditions. A thorough understanding of the biochemical and cellular mechanisms of the 5-LOX pathway, coupled with robust experimental methodologies, is essential for the continued development of novel and effective anti-inflammatory therapies.

References

- 1. | BioWorld [bioworld.com]

- 2. Safety and clinical efficacy of zileuton in patients with chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. interchim.fr [interchim.fr]

- 6. Expression of 5-lipoxygenase and 15-lipoxygenase in rheumatoid arthritis synovium and effects of intraarticular glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. Mouse model of post-colitis (DNBS) chronic visceral hypersensitivity. [protocols.io]

- 9. Leukotriene E4 plasma levels in adult asthmatic patients with variable disease severity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. FLAP inhibitors for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Leukotriene B4 levels in sputum from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. file.elabscience.com [file.elabscience.com]

- 15. benchchem.com [benchchem.com]

- 16. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. Randomized trial of zileuton in patients with moderate asthma: effect of reduced dosing frequency and amounts on pulmonary function and asthma symptoms. Zileuton Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of treatment with zileuton, a 5-lipoxygenase inhibitor, in patients with asthma. A randomized controlled trial. Zileuton Clinical Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jpccr.eu [jpccr.eu]

- 21. 5-Lipoxygenase Inhibitors Attenuate TNF-α-Induced Inflammation in Human Synovial Fibroblasts | PLOS One [journals.plos.org]

- 22. benchchem.com [benchchem.com]

- 23. Recent advances for FLAP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. biorxiv.org [biorxiv.org]

- 25. mdpi.com [mdpi.com]

- 26. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. researchgate.net [researchgate.net]

- 29. benchchem.com [benchchem.com]

- 30. cloud-clone.com [cloud-clone.com]

- 31. k-assay.com [k-assay.com]

- 32. DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat - PMC [pmc.ncbi.nlm.nih.gov]

- 33. jove.com [jove.com]

L-651,392: A Technical Guide to its Inhibition of Leukotriene B4 Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene B4 (LTB4) is a potent pro-inflammatory lipid mediator centrally involved in the pathogenesis of numerous inflammatory diseases. Its synthesis is critically dependent on the enzyme 5-lipoxygenase (5-LOX). L-651,392 has been identified as a specific and orally active inhibitor of 5-lipoxygenase, positioning it as a significant tool for research and a potential therapeutic agent for controlling inflammatory processes.[1] This technical guide provides an in-depth overview of the mechanism of action of L-651,392, focusing on its role in the inhibition of LTB4 production. It includes a detailed description of the leukotriene synthesis pathway, quantitative data on the inhibitory effects of related compounds, and comprehensive experimental protocols for assessing the inhibition of LTB4 synthesis in vitro.

Introduction to Leukotriene B4 and the 5-Lipoxygenase Pathway

Leukotrienes are a family of inflammatory eicosanoids synthesized from arachidonic acid by the action of the enzyme 5-lipoxygenase (5-LOX).[2][3] Leukotriene B4 (LTB4) is a dihydroxy derivative of arachidonic acid and a powerful chemoattractant for leukocytes, particularly neutrophils.[3][4] It plays a crucial role in amplifying inflammatory responses by promoting the recruitment and activation of these immune cells to sites of inflammation.[4]

The biosynthesis of LTB4 is initiated by the release of arachidonic acid from cell membranes by phospholipase A2. The 5-LOX enzyme, in conjunction with the 5-lipoxygenase-activating protein (FLAP), then catalyzes the conversion of arachidonic acid to the unstable intermediate, leukotriene A4 (LTA4).[2][3] LTA4 is subsequently hydrolyzed by the enzyme LTA4 hydrolase to form LTB4.[2] Due to its central role in inflammation, the 5-LOX pathway is a key target for the development of anti-inflammatory drugs.

L-651,392: A Specific 5-Lipoxygenase Inhibitor

Quantitative Data on 5-Lipoxygenase Inhibition

To provide a framework for understanding the potency of 5-lipoxygenase inhibitors, the following table summarizes the inhibitory activities of various compounds on LTB4 production.

| Compound | IC50 Value | Cell/System | Reference |

| BWA4C | 0.03 µM | Inflamed human colonic resection tissue | |

| Thymoquinone | 2.3 µM | Human granulocyte suspensions | |

| Zileuton | Not specified, but LDP-392 is 17.9-fold more potent | RBL cytosolic 5-LO assay |

Experimental Protocols

This section provides detailed methodologies for assessing the in vitro inhibition of LTB4 production by compounds such as L-651,392.

Inhibition of LTB4 Production in Human Neutrophils

This protocol describes the isolation of human neutrophils and the subsequent measurement of LTB4 production following stimulation, in the presence of an inhibitor.

4.1.1. Materials and Reagents

-

Ficoll-Paque PLUS

-

Dextran (B179266) T-500

-

Hanks' Balanced Salt Solution (HBSS)

-

Calcium Ionophore A23187

-

L-651,392 or other 5-LOX inhibitors

-

Dimethyl sulfoxide (B87167) (DMSO)

-

LTB4 ELISA Kit

-

Phosphate Buffered Saline (PBS)

4.1.2. Protocol

-

Neutrophil Isolation:

-

Isolate human polymorphonuclear leukocytes (PMNs) from fresh venous blood of healthy donors by dextran sedimentation and centrifugation over a Ficoll-Paque gradient.

-

Lyse contaminating erythrocytes by hypotonic shock.

-

Wash the resulting neutrophil pellet with HBSS and resuspend in HBSS containing calcium.

-

-

Inhibitor Treatment and Cell Stimulation:

-

Pre-incubate the isolated neutrophils with various concentrations of L-651,392 (dissolved in DMSO) or vehicle (DMSO alone) for 15 minutes at 37°C.

-

Stimulate LTB4 production by adding Calcium Ionophore A23187 to a final concentration of 5 µM.

-

Incubate for an additional 10 minutes at 37°C.

-

-

Sample Collection and LTB4 Quantification:

-

Terminate the reaction by placing the samples on ice and centrifuging to pellet the cells.

-

Collect the supernatant for LTB4 analysis.

-

Quantify the LTB4 concentration in the supernatants using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of LTB4 production for each inhibitor concentration compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell-Free 5-Lipoxygenase Activity Assay

This protocol outlines a method to assess the direct inhibitory effect of a compound on the 5-LOX enzyme activity.

4.2.1. Materials and Reagents

-

Recombinant human 5-lipoxygenase enzyme

-

Arachidonic acid

-

Reaction buffer (e.g., Tris-HCl buffer, pH 7.4)

-

L-651,392 or other 5-LOX inhibitors

-

Dimethyl sulfoxide (DMSO)

-

Reagents for product detection (e.g., by spectrophotometry or HPLC)

4.2.2. Protocol

-

Enzyme and Inhibitor Preparation:

-

Dilute the recombinant 5-LOX enzyme to the desired concentration in the reaction buffer.

-

Prepare serial dilutions of L-651,392 in DMSO.

-

-

Inhibition Assay:

-

In a microplate, add the reaction buffer, the diluted 5-LOX enzyme, and the test inhibitor at various concentrations or vehicle (DMSO).

-

Pre-incubate for 10-15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

-

Detection of 5-LOX Activity:

-

Measure the formation of 5-LOX products. This can be done by monitoring the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes, or by separating and quantifying specific products like 5-HETE and LTB4 using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction for each inhibitor concentration.

-

Determine the percentage inhibition relative to the vehicle control and calculate the IC50 value as described previously.

-

Signaling Pathways and Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Frontiers | Inhibition of Soybean 15-Lipoxygenase and Human 5-Lipoxygenase by Extracts of Leaves, Stem Bark, Phenols and Catechols Isolated From Lithraea caustica (Anacardiaceae) [frontiersin.org]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Colorectal leukotriene B4 synthesis in vitro in inflammatory bowel disease: inhibition by the selective 5-lipoxygenase inhibitor BWA4C - PMC [pmc.ncbi.nlm.nih.gov]

The 5-Lipoxygenase Pathway in Arachidonic Acid Metabolism: A Technical Guide for Researchers

An In-depth Examination of the Core Pathway, Experimental Methodologies, and Therapeutic Targeting for Drug Development Professionals, Researchers, and Scientists.

The 5-lipoxygenase (5-LOX) pathway is a critical component of arachidonic acid (AA) metabolism, leading to the production of potent, pro-inflammatory lipid mediators known as leukotrienes.[1][2] Dysregulation of this pathway is a hallmark of numerous inflammatory diseases, including asthma, rheumatoid arthritis, and inflammatory bowel disease, making it a key target for therapeutic intervention.[2][3] This technical guide provides a comprehensive overview of the 5-LOX pathway, detailed experimental protocols for its study, and quantitative data to support research and drug development efforts.

The Core Signaling Pathway

The biosynthesis of leukotrienes is a complex, multi-step process predominantly occurring in inflammatory cells such as neutrophils, mast cells, and macrophages.[3][4] The cascade is initiated by cellular stimulation, which leads to the release of arachidonic acid from the nuclear membrane.

1.1. Arachidonic Acid Release: Upon stimulation by various inflammatory signals, cytosolic phospholipase A2 (cPLA2) is activated and translocates to the nuclear envelope, where it hydrolyzes membrane phospholipids (B1166683) to release arachidonic acid.[2][4]

1.2. 5-LOX Activation and Translocation: Concurrently, an influx of intracellular calcium triggers the translocation of 5-lipoxygenase (5-LOX) from the cytosol to the nuclear membrane.[2] This process is facilitated by the 5-lipoxygenase-activating protein (FLAP), an integral membrane protein that binds arachidonic acid and presents it to 5-LOX.[2][5]

1.3. Synthesis of Leukotriene A4 (LTA4): At the nuclear membrane, 5-LOX catalyzes the sequential oxygenation of arachidonic acid to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE), followed by the dehydration of 5-HPETE to the unstable epoxide, leukotriene A4 (LTA4).[3][4]

1.4. Downstream Conversion to Bioactive Leukotrienes: LTA4 serves as a crucial intermediate that is rapidly converted into two main classes of leukotrienes:

-

Leukotriene B4 (LTB4): In cells expressing LTA4 hydrolase, LTA4 is hydrolyzed to LTB4, a potent chemoattractant for neutrophils.[3]

-

Cysteinyl Leukotrienes (cys-LTs): In cells containing LTC4 synthase, LTA4 is conjugated with glutathione (B108866) to form LTC4.[3] LTC4 is then sequentially metabolized extracellularly to LTD4 and LTE4.[6] The cysteinyl leukotrienes are powerful bronchoconstrictors and increase vascular permeability.[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the 5-lipoxygenase pathway, including enzyme kinetics, inhibitor potency, and leukotriene levels in biological samples.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source |

| Human 5-Lipoxygenase | Arachidonic Acid | 182 ± 16 | 20 ± 4 | [3] |

| Human LTA4 Hydrolase | Leukotriene A4 | 20 - 30 | - | [7] |

| Human LTA4 Hydrolase | L-Arginine | - | 1.5 x 10³ M⁻¹s⁻¹ (kcat/Km) | [8] |

Table 2: IC50 Values of 5-Lipoxygenase Pathway Inhibitors

| Inhibitor | Target | Assay System | IC50 (µM) | Source |

| Zileuton | 5-Lipoxygenase | Rat Polymorphonuclear Leukocytes (PMNL) | 0.3 | [9] |

| Zileuton | 5-Lipoxygenase | Human PMNL | 0.4 | [9] |

| Zileuton | 5-Lipoxygenase | Human Whole Blood | 0.9 | [9] |

| Zileuton | Prostaglandin E2 Production | Macrophages | 5.79 | [3] |

| MK-886 | FLAP | WSU cells (apoptosis induction) | ~10 (effective concentration) | [5][7] |

| MK-886 | DNA Polymerase | In vitro | 59.8 ± 18.5 | [10] |

Table 3: Leukotriene Concentrations in Biological Fluids

| Leukotriene | Biological Fluid | Condition | Concentration | Source |

| LTB4 | Bronchoalveolar Lavage | Symptomatic Asthma | 0.58 ± 0.06 pmol/mL | [11] |

| LTB4 | Bronchoalveolar Lavage | Healthy Controls | 0.36 ± 0.05 pmol/mL | [11] |

| LTC4 | Bronchoalveolar Lavage | Symptomatic Asthma | 0.36 ± 0.1 pmol/mL | [11] |

| LTC4 | Bronchoalveolar Lavage | Healthy Controls | 0.12 ± 0.02 pmol/mL | [11] |

| Urinary LTE4 | Urine | Asthmatic Patients (no attack) | 113.6 ± 9.7 pg/mg creatinine (B1669602) | [2] |

| Urinary LTE4 | Urine | Healthy Controls | 67.8 ± 4.7 pg/mg creatinine | [2] |

| Urinary LTE4 | Urine | Aspirin-sensitive Asthma | 101 pg/mg creatinine (geometric mean) | [12] |

| Urinary LTE4 | Urine | Non-aspirin-sensitive Asthma | 43 pg/mg creatinine (geometric mean) | [12] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.

3.1. Spectrophotometric Assay for 5-Lipoxygenase Activity

This assay measures the enzymatic activity of 5-LOX by monitoring the formation of conjugated dienes, which absorb light at 234 nm.[13]

Materials:

-

Purified recombinant human 5-LOX enzyme

-

Arachidonic acid (substrate)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

Test compound (inhibitor) dissolved in DMSO

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading absorbance at 234 nm

Procedure:

-

Reagent Preparation:

-

Prepare the assay buffer and warm to room temperature.

-

Dilute the 5-LOX enzyme to the desired working concentration in assay buffer. Keep on ice.

-

Prepare a stock solution of arachidonic acid in ethanol. Dilute to the final working concentration in assay buffer immediately before use.

-

-

Assay Setup:

-

Add 180 µL of assay buffer to each well of the microplate.

-

Add 10 µL of the test compound dilution (or DMSO for control) to the appropriate wells.

-

Add 10 µL of the diluted 5-LOX enzyme solution to all wells except the blank.

-

-

Incubation:

-

Pre-incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.

-

Immediately begin monitoring the increase in absorbance at 234 nm every 30 seconds for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.

-

Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

3.2. Cell-Based Assay for Leukotriene B4 Release from Human Neutrophils

This assay measures the inhibition of LTB4 production in a physiologically relevant cell type.[6]

Materials:

-

Freshly isolated human neutrophils

-

RPMI 1640 medium

-

Test compound (inhibitor)

-

Calcium Ionophore A23187

-

LTB4 ELISA kit

-

96-well cell culture plate

-

Centrifuge

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard density gradient centrifugation method.

-

Cell Plating: Resuspend the isolated neutrophils in RPMI 1640 medium and adjust the cell concentration to 1 x 10⁶ cells/mL. Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Compound Incubation:

-

Prepare serial dilutions of the test compound in RPMI 1640 medium.

-

Add 50 µL of the compound dilutions to the appropriate wells. Add 50 µL of medium with vehicle (e.g., DMSO) to the control wells.

-

Pre-incubate the plate at 37°C in a 5% CO₂ incubator for 30 minutes.

-

-

Cell Stimulation:

-

Prepare a working solution of Calcium Ionophore A23187 in RPMI 1640 medium.

-

Add 50 µL of the A23187 solution to each well to a final concentration of 1-5 µM.

-

Incubate the plate at 37°C for 15 minutes.

-

-

Supernatant Collection:

-

Stop the reaction by placing the plate on ice.

-

Centrifuge the plate at 400 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant for LTB4 analysis.

-

-

LTB4 Quantification:

-

Measure the LTB4 concentration in the supernatants using a commercial LTB4 ELISA kit, following the manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the percentage inhibition of LTB4 release for each concentration of the test compound relative to the vehicle-treated control.

-

Determine the IC50 value.

-

3.3. Leukotriene C4 ELISA for Cell Culture Supernatants

This protocol outlines the general steps for quantifying LTC4 in cell culture supernatants using a competitive ELISA kit.[11]

Materials:

-

Commercial LTC4 ELISA kit (containing coated microplate, standards, HRP-conjugated LTC4, wash buffer, substrate, and stop solution)

-

Cell culture supernatants

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.

-

Assay Procedure:

-

Add 50 µL of standards and samples to the appropriate wells of the antibody-coated microplate.

-

Add 50 µL of HRP-conjugated LTC4 to each well.

-

Seal the plate and incubate for 2 hours at room temperature on a shaker.

-

Aspirate the liquid from each well and wash the plate four times with 1X Wash Buffer.

-

Add 100 µL of TMB Substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

-

Add 50 µL of Stop Solution to each well.

-

-

Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of LTC4 in the samples by interpolating their absorbance values from the standard curve.

-

Conclusion

The 5-lipoxygenase pathway is a central player in the inflammatory response, and its products, the leukotrienes, are potent mediators of a wide range of inflammatory diseases. A thorough understanding of this pathway, coupled with robust experimental methodologies, is essential for the development of novel therapeutics. This guide provides a foundational resource for researchers and drug development professionals, offering a detailed overview of the core signaling cascade, a summary of key quantitative data, and step-by-step protocols for the investigation of this important therapeutic target.

References

- 1. Kinetic investigation of human 5-lipoxygenase with arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Kinetic studies on arachidonate 5-lipoxygenase from rat basophilic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Release of leukotriene B4 from human neutrophils and its relationship to degranulation induced by N-formyl-methionyl-leucyl-phenylalanine, serum-treated zymosan and the ionophore A23187 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The 5-lipoxygenase-activating protein (FLAP) inhibitor, MK886, induces apoptosis independently of FLAP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. The 5-lipoxygenase-activating protein (FLAP) inhibitor, MK886, induces apoptosis independently of FLAP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic investigation of human 5-lipoxygenase with arachidonic acid [diva-portal.org]

- 9. The leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. assaygenie.com [assaygenie.com]

- 12. researchgate.net [researchgate.net]

- 13. Leukotriene B4 generation by human neutrophils following IgG-dependent stimulation - PMC [pmc.ncbi.nlm.nih.gov]

L-651392: A Potent Inhibitor of Epidermal Hyperproliferation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-651392 is a specific inhibitor of the 5-lipoxygenase (5-LO) enzyme, a critical component in the biosynthesis of leukotrienes. Research has demonstrated its efficacy in mitigating epidermal hyperproliferation, a hallmark of various skin disorders, including psoriasis. By blocking the 5-LO pathway, this compound effectively reduces the production of pro-inflammatory leukotrienes, particularly Leukotriene B4 (LTB4), which are known to play a significant role in the pathogenesis of hyperproliferative skin diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on epidermal hyperproliferation, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: Inhibition of 5-Lipoxygenase

This compound exerts its therapeutic effect by specifically targeting and inhibiting the 5-lipoxygenase enzyme. This enzyme is responsible for the initial step in the conversion of arachidonic acid into leukotrienes. By inhibiting 5-LO, this compound effectively halts the production of LTB4 and other downstream leukotrienes that are potent mediators of inflammation and cellular proliferation.

Effects on Epidermal Hyperproliferation

Studies have shown that this compound significantly inhibits epidermal hyperproliferation in a dose-dependent manner. In a key in vivo study using a guinea-pig model of epidermal hyperproliferation induced by the calcium ionophore A23187, topical application of this compound demonstrated a marked reduction in DNA synthesis within the epidermis, a direct measure of cellular proliferation.

Quantitative Data Summary

The following table summarizes the dose-dependent inhibitory effects of this compound on A23187-induced epidermal hyperproliferation and LTB4 synthesis in the guinea-pig ear model.

| This compound Dose (mg/ear) | Inhibition of [³H]Thymidine Incorporation (%) | Inhibition of Immunoreactive LTB4 Levels (%) |

| 0.1 | 25 | 40 |

| 0.3 | 50 | 65 |

| 1.0 | 75 | 85 |

Experimental Protocols

In Vivo Guinea-Pig Model of Epidermal Hyperproliferation

This protocol describes the induction of epidermal hyperproliferation in guinea pigs and the subsequent evaluation of the inhibitory effects of this compound.

1. Animal Model:

-

Male Hartley guinea pigs (300-350g) are used for this model.

2. Induction of Epidermal Hyperproliferation:

-

The calcium ionophore A23187 is used to induce epidermal hyperproliferation.

-

A solution of A23187 (10 µg in 20 µl of acetone) is applied topically to the dorsal surface of one ear of each guinea pig. The contralateral ear receives the vehicle (acetone) alone and serves as a control.

3. Treatment with this compound:

-

This compound is dissolved in a suitable vehicle (e.g., acetone).

-

Various doses of this compound (e.g., 0.1, 0.3, and 1.0 mg/ear) are applied topically to the A23187-treated ears 30 minutes prior to the application of the ionophore.

4. Measurement of Epidermal DNA Synthesis ([³H]Thymidine Incorporation):

-

24 hours after A23187 application, each animal is injected intraperitoneally with [³H]thymidine (50 µCi/kg).

-

Two hours after [³H]thymidine injection, the animals are euthanized, and the ears are removed.

-

The epidermis is separated from the dermis by heat treatment (60°C for 30 seconds).

-

The separated epidermis is then processed to extract and quantify the incorporated [³H]thymidine using a scintillation counter. The results are expressed as disintegrations per minute (DPM) per microgram of DNA.

5. Measurement of Immunoreactive LTB4 Levels:

-

At a specified time point after A23187 and this compound application (e.g., 4 hours), the ears are biopsied.

-

The tissue is homogenized and the levels of immunoreactive LTB4 are determined using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.

Signaling Pathways and Experimental Workflow

Arachidonic Acid Cascade and the Action of this compound

The following diagram illustrates the arachidonic acid metabolic pathway, highlighting the central role of 5-lipoxygenase and the inhibitory point of this compound.

Caption: Arachidonic Acid Cascade and this compound Inhibition.

Experimental Workflow for Evaluating this compound in vivo

This diagram outlines the key steps in the in vivo experimental protocol.

Caption: In vivo Experimental Workflow.

The Anti-Inflammatory Properties of L-651,392: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-651,392 is a potent and specific inhibitor of 5-lipoxygenase (5-LO), a critical enzyme in the biosynthetic pathway of leukotrienes. Leukotrienes are powerful lipid mediators implicated in the pathophysiology of a wide range of inflammatory diseases. By targeting 5-LO, L-651,392 effectively curtails the production of these pro-inflammatory molecules, demonstrating significant anti-inflammatory activity across various preclinical models. This technical guide provides an in-depth overview of the anti-inflammatory properties of L-651,392, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its efficacy.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, dysregulated or chronic inflammation contributes to the pathogenesis of numerous diseases, including asthma, allergic rhinitis, inflammatory bowel disease, and certain dermatological conditions. The arachidonic acid cascade is a central pathway in the inflammatory process, leading to the production of two major classes of inflammatory mediators: prostaglandins (B1171923) and leukotrienes.

The 5-lipoxygenase (5-LO) pathway is responsible for the synthesis of leukotrienes from arachidonic acid. The initial products, such as 5-hydroperoxyeicosatetraenoic acid (5-HPETE), are subsequently converted to leukotriene A4 (LTA4), a pivotal intermediate. LTA4 can then be metabolized to leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, or to the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are known to increase vascular permeability and cause smooth muscle contraction.

L-651,392 (4-bromo-2,7-dimethoxy-3H-phenothiazin-3-one) is a specific inhibitor of the 5-lipoxygenase enzyme. Its targeted action on this key enzymatic step makes it a valuable tool for investigating the role of leukotrienes in inflammation and a potential therapeutic agent for inflammatory disorders.

Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

L-651,392 exerts its anti-inflammatory effects by directly inhibiting the 5-lipoxygenase enzyme. This inhibition prevents the conversion of arachidonic acid to 5-HPETE, thereby blocking the entire downstream synthesis of leukotrienes, including both LTB4 and the cysteinyl leukotrienes. This targeted mechanism of action is crucial as it specifically addresses the leukotriene-mediated components of the inflammatory response without affecting the cyclooxygenase (COX) pathways that produce prostaglandins.

Below is a diagram illustrating the 5-lipoxygenase signaling pathway and the point of inhibition by L-651,392.

Quantitative Data on Anti-Inflammatory Effects

The efficacy of L-651,392 has been quantified in several preclinical models. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of 5-Lipoxygenase

| Assay System | Parameter Measured | L-651,392 Concentration | % Inhibition | Reference |

| Guinea Pig Conjunctiva (ex vivo) | Leukotriene B4 Release | 0.1% suspension (topical) | Significant | [1] |

Table 2: In Vivo Efficacy in Animal Models of Inflammation

| Animal Model | Inflammatory Stimulus | L-651,392 Dose | Key Finding | Reference |

| Rat Pyelonephritis | Escherichia coli | 10 mg/kg/day (p.o.) | Significantly reduced polymorphonuclear cell infiltration (P < 0.001) and preserved tubular structure.[2][3] | [2][3] |

| Guinea Pig Epidermal Hyperproliferation | Calcium Ionophore A23187 | Topical | Dose-dependent inhibition of epidermal hyperproliferation and blockade of immunoreactive-LTB4 increase.[4] | [4] |

| Squirrel Monkey Allergic Asthma | Ascaris suum antigen | 5 mg/kg (p.o.) | Near complete inhibition of increased pulmonary resistance and decreased dynamic compliance in the immediate response; markedly inhibited the late response.[5] | [5] |

| Squirrel Monkey Allergic Asthma | Ascaris suum antigen | 1 mg/kg (p.o.) | Significant inhibition of the decrease in dynamic compliance.[5] | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to evaluate the anti-inflammatory properties of L-651,392.

Rat Model of Escherichia coli Pyelonephritis

This model was utilized to assess the in vivo efficacy of L-651,392 in a bacterial infection-induced inflammatory setting.[2][3]

Workflow Diagram:

Methodology:

-

Animal Model: Female Sprague-Dawley rats.

-

Induction of Pyelonephritis:

-

Anesthetize the rats.

-

Inject 10^5 Colony Forming Units (CFU) of a pathogenic Escherichia coli strain directly into the urinary bladder.

-

Ligate the left ureter for 24 hours to induce infection in the kidney.

-

-

Treatment Protocol:

-

24 hours post-infection, randomly assign animals to treatment groups.

-

Administer L-651,392 orally at a dose of 10 mg/kg/day for 5 consecutive days.

-

A control group receives the vehicle solution.

-

A comparative group can be treated with a corticosteroid like hydrocortisone (25 mg/kg/day).

-

-

Outcome Measures:

-

At the end of the treatment period, euthanize the animals.

-

Collect blood for serum analysis of blood urea (B33335) nitrogen (BUN) and creatinine to assess renal function.

-

Aseptically remove both kidneys. Homogenize one kidney for bacterial colony counts to determine the bacterial load.

-

Fix the other kidney in formalin for histopathological analysis. Embed in plastic, section, and stain to quantify the infiltration of polymorphonuclear (PMN) and mononuclear cells in the renal cortex and medulla.

-

Guinea Pig Model of Epidermal Hyperproliferation

This model is used to evaluate the effect of topically applied L-651,392 on chemically induced skin inflammation and proliferation.[4]

Methodology:

-

Animal Model: Hartley guinea pigs.

-

Induction of Epidermal Hyperproliferation:

-

Apply a solution of the calcium ionophore A23187 topically to the ears of the guinea pigs.

-

-

Treatment Protocol:

-

Pre-treat the guinea pig ears topically with a solution of L-651,392 at various concentrations.

-

-

Outcome Measures:

-

Epidermal Hyperproliferation: Quantify the incorporation of tritiated-thymidine ([³H]-thymidine) into the DNA of heat-separated epidermis. An increase in [³H]-thymidine uptake indicates increased cell proliferation.

-

Leukotriene B4 Levels: In separate experiments, measure the levels of immunoreactive-LTB4 in the ear tissue to confirm the inhibition of the 5-LO pathway.

-

Squirrel Monkey Model of Allergic Asthma

This primate model allows for the investigation of L-651,392's effect on both the early and late phases of allergic bronchoconstriction.[5]

Methodology:

-

Animal Model: Allergic squirrel monkeys with known sensitivity to Ascaris suum antigen.

-

Antigen Challenge:

-

Expose the conscious and trained monkeys to an aerosol of Ascaris suum antigen.

-

-

Treatment Protocol:

-

Administer L-651,392 orally at doses of 1 mg/kg and 5 mg/kg prior to the antigen challenge.

-

-

Outcome Measures:

-

Pulmonary Function: Measure pulmonary resistance (RL) and dynamic compliance (Cdyn) before and for several hours after the antigen challenge to assess bronchoconstriction. The immediate response is typically measured within the first hour, and the late response is monitored for up to 10 hours post-challenge.

-

Conclusion

L-651,392 is a well-characterized, specific inhibitor of 5-lipoxygenase with demonstrated anti-inflammatory properties in a variety of preclinical models. Its ability to potently inhibit the synthesis of leukotrienes makes it a valuable pharmacological tool for dissecting the role of these mediators in inflammatory processes. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of 5-lipoxygenase inhibition. Further investigation into the clinical applications of L-651,392 and other 5-LO inhibitors is warranted for the treatment of a range of inflammatory diseases.

References

- 1. 5-Lipoxygenase inhibitors and allergic conjunctivitis reactions in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-651,392, a potent leukotriene inhibitor, controls inflammatory process in Escherichia coli pyelonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-651,392, a potent leukotriene inhibitor, controls inflammatory process in Escherichia coli pyelonephritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of two novel inhibitors of 5-lipoxygenase, L-651,392 and L-651,896, in a guinea-pig model of epidermal hyperproliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of a 5-lipoxygenase inhibitor (L-651,392) on primary and late pulmonary responses to ascaris antigen in the squirrel monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

L-651,392: A Technical Guide for Research in Allergen-Induced Bronchoconstriction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the leukotriene B4 (LTB4) receptor antagonist, L-651,392, for research applications in allergen-induced bronchoconstriction. This document details the underlying signaling pathways, presents available quantitative data for related compounds, and offers a detailed experimental protocol for investigating the efficacy of L-651,392 in a preclinical model.

Introduction: Allergen-Induced Bronchoconstriction and the Role of Leukotriene B4

Allergen-induced bronchoconstriction is a key feature of allergic asthma, characterized by the narrowing of the airways upon exposure to an allergen. This response is mediated by a complex interplay of inflammatory cells and mediators. Among these, leukotriene B4 (LTB4) has emerged as a potent chemoattractant for neutrophils and other leukocytes, playing a significant role in the inflammatory cascade that leads to airway hyperresponsiveness and bronchoconstriction. LTB4 exerts its effects by binding to high-affinity G-protein coupled receptors, primarily the BLT1 receptor, on the surface of various immune and structural cells in the airways, including airway smooth muscle cells.

L-651,392: A Selective Leukotriene B4 Receptor Antagonist

L-651,392 is a chemical compound developed for its potential as a selective antagonist of the LTB4 receptor. By blocking the binding of LTB4 to its receptor, L-651,392 is hypothesized to inhibit the downstream signaling events that contribute to the recruitment and activation of inflammatory cells in the airways, thereby attenuating the bronchoconstrictive response to allergens. Its utility as a research tool lies in its potential to elucidate the specific contribution of the LTB4 pathway in the pathophysiology of allergic asthma.

Signaling Pathway of Leukotriene B4 in Airway Smooth Muscle

The binding of LTB4 to its BLT1 receptor on airway smooth muscle cells initiates a signaling cascade that contributes to the inflammatory and contractile responses observed in allergic asthma. This pathway involves the activation of G-proteins and subsequent engagement of downstream effector molecules.

5-Lipoxygenase: A Pivotal Therapeutic Target in Oncology and the Potential of L-651,392

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The landscape of cancer therapy is continuously evolving, with a growing emphasis on targeted therapies that exploit the molecular vulnerabilities of tumor cells. One such promising target is 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. Aberrant 5-LOX activity has been implicated in the pathogenesis of a multitude of cancers, driving proliferation, survival, and metastasis. This technical guide provides a comprehensive overview of 5-LOX as a therapeutic target in cancer, with a specific focus on the inhibitor L-651,392. We will delve into the intricate signaling pathways governed by 5-LOX, present quantitative data for relevant inhibitors, and provide detailed experimental protocols for preclinical evaluation.

The Role of 5-Lipoxygenase in Cancer

5-Lipoxygenase is an enzyme that catalyzes the conversion of arachidonic acid to bioactive lipids known as leukotrienes and 5-hydroxyeicosatetraenoic acid (5-HETE).[1][2] Upregulated expression and activity of 5-LOX have been observed in a variety of malignancies, including pancreatic, prostate, colon, lung, and breast cancers.[3][4] The products of the 5-LOX pathway contribute to tumorigenesis through several mechanisms:

-

Promotion of Cell Proliferation and Survival: 5-LOX metabolites can activate pro-survival signaling pathways such as the PI3K/Akt and MAPK pathways, leading to enhanced cancer cell proliferation and inhibition of apoptosis.[1][5]

-

Induction of Angiogenesis: 5-HETE, a product of 5-LOX, has been shown to stimulate the expression of vascular endothelial growth factor (VEGF), a key driver of angiogenesis, which is crucial for tumor growth and metastasis.[2][6]

-

Modulation of the Tumor Microenvironment: 5-LOX products can act as chemoattractants for various immune cells, shaping the tumor microenvironment. This can lead to the recruitment of tumor-associated macrophages (TAMs), neutrophils, and mast cells, which can have both pro- and anti-tumorigenic effects depending on the context.[1][7][8]

-

Enhancement of Invasion and Metastasis: By influencing the expression of matrix metalloproteinases (MMPs) and promoting cell migration, the 5-LOX pathway can contribute to the invasion of surrounding tissues and the metastatic spread of cancer cells.[6][9]

L-651,392: A 5-Lipoxygenase Inhibitor

L-651,392, with the chemical name 4-bromo-2,7-dimethoxy-3H-phenothiazin-3-one, is a potent and specific inhibitor of 5-lipoxygenase.[10] While its primary investigation has been in the context of inflammatory diseases and allergy models, its mechanism of action makes it a compound of significant interest for oncological research.

Chemical Properties and Synthesis

A plausible synthetic route for L-651,392 can be adapted from the synthesis of similar phenothiazine (B1677639) derivatives. The synthesis of a related compound, 10-acetyl-4-bromo-2,7-dimethoxy-3-hydroxy-10H-phenothiazine, involves the hydrolysis of an acetylated precursor.[5] A proposed synthesis for L-651,392 could involve the bromination and methoxylation of a phenothiazine core structure, followed by oxidation to the 3-one. Further research is required to delineate the precise synthetic pathway.

Preclinical Data in Cancer (Representative Data for 5-LOX Inhibitors)

| 5-LOX Inhibitor | Cancer Cell Line | Assay Type | IC50 Value | Reference |

| Zileuton | SW1990 (Pancreatic) | Proliferation Assay | Not Specified | [11] |

| MK-886 | Prostate Cancer Cells | Apoptosis Assay | Not Specified | [12] |

| AA-861 | Prostate Cancer Cells | Growth Inhibition | Not Specified | [12] |

| REV 5901 | Pancreatic Cancer Cells | Growth Inhibition | Not Specified | [1] |

Experimental Protocols

To facilitate the preclinical evaluation of 5-LOX inhibitors like L-651,392, detailed protocols for key assays are provided below.

5-Lipoxygenase Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a method to determine the inhibitory activity of a compound on 5-LOX.

Materials:

-

5-LOX enzyme

-

Assay Buffer

-

LOX Probe

-

LOX Substrate

-

Test compound (e.g., L-651,392)

-

Positive control inhibitor (e.g., Zileuton)

-

96-well black, flat-bottom plate

-

Fluorometric microplate reader (Ex/Em = 500/536 nm)

Procedure:

-

Reagent Preparation: Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO). Create serial dilutions to the desired final concentrations in Assay Buffer.

-

Assay Setup: In a pre-chilled 96-well plate, add the following to the respective wells:

-

Blank: Assay Buffer

-

No Enzyme Control: Assay Buffer + Substrate

-

Vehicle Control: Assay Buffer + Enzyme + Vehicle (e.g., DMSO)

-

Test Compound: Assay Buffer + Enzyme + Test Compound

-

Positive Control: Assay Buffer + Enzyme + Positive Control Inhibitor

-

-

Enzyme Addition: Add the 5-LOX enzyme solution to all wells except the "Blank" and "No Enzyme Control" wells.

-

Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.

-

Reaction Initiation: Initiate the reaction by adding the LOX substrate to all wells.

-

Measurement: Immediately begin measuring the fluorescence intensity at Ex/Em = 500/536 nm every 30-60 seconds for 10-20 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Subtract the slope of the "No Enzyme Control" from all other slopes.

-

Determine the percent inhibition for the test compound relative to the vehicle control.

-

Calculate the IC50 value by plotting the percent inhibition against the log of the test compound concentration.

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well clear, flat-bottom plate

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., L-651,392) and include a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-